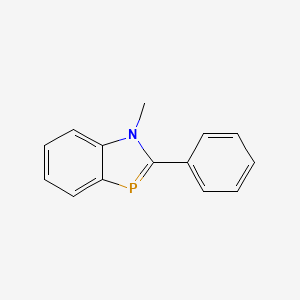
1-Methyl-2-phenyl-1H-1,3-benzazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen within a five-membered ring structure.
Preparation Methods
The synthesis of 1-Methyl-2-phenyl-1H-1,3-benzazaphosphole typically involves the cyclization of 2-aminophenyl (phenyl)phosphine. This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction. The cyclization process forms the five-membered ring containing phosphorus and nitrogen . Industrial production methods are still under development, but the laboratory synthesis provides a foundation for scaling up the process.
Chemical Reactions Analysis
1-Methyl-2-phenyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common reagents used in these reactions include lithium aluminum hydride for reductions and halogenating agents for substitutions. Major products formed from these reactions include phosphine oxides and substituted benzazaphospholes .
Scientific Research Applications
1-Methyl-2-phenyl-1H-1,3-benzazaphosphole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Explored for use in organic electronics, including light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various biochemical pathways, making it a candidate for drug development. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-1,3-benzazaphosphole can be compared with other similar compounds, such as:
- 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d][1,3]azaphosphole
- 3-Phenyl-2,3-dihydro-1H-benzo[d][1,3]azaphosphole-2-thione
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
84759-27-3 |
|---|---|
Molecular Formula |
C14H12NP |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-methyl-2-phenyl-1,3-benzazaphosphole |
InChI |
InChI=1S/C14H12NP/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
ZOMRUDZLHQYQJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2P=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
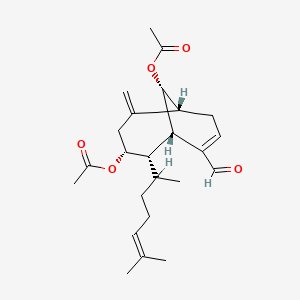
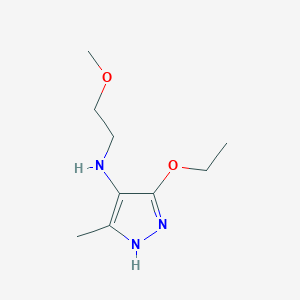
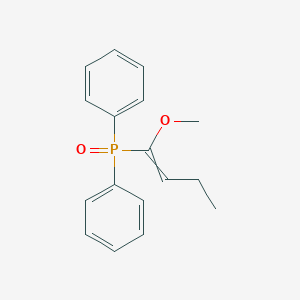
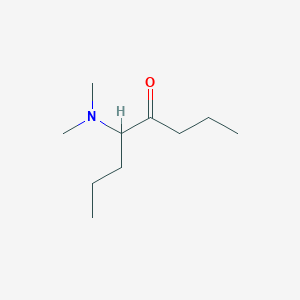
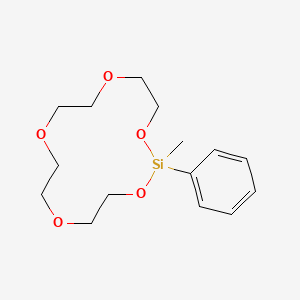
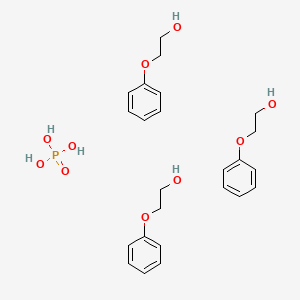
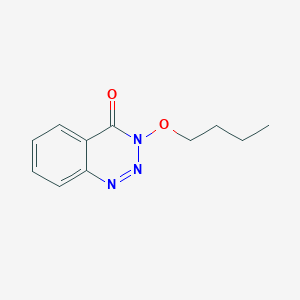
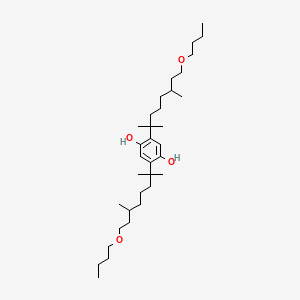

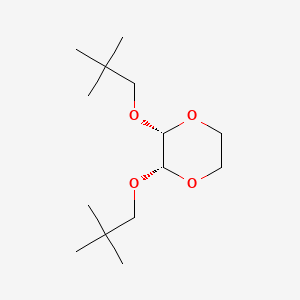

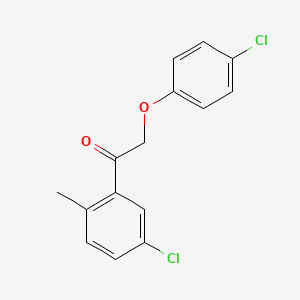
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
